molecular formula C25H23NO5 B6279531 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid CAS No. 1692151-65-7

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid

Cat. No. B6279531
CAS RN: 1692151-65-7
M. Wt: 417.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid, also known as FMPA, is an organic compound that has been studied for its potential applications in the field of medicine and biochemistry. This compound has been studied for its ability to act as a synthetic intermediate in the synthesis of a variety of pharmaceuticals and other compounds. Additionally, FMPA has been studied for its potential to act as a therapeutic agent in a variety of diseases and conditions.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid has been studied for its potential applications in the field of medicine and biochemistry. It has been used as a synthetic intermediate in the synthesis of a variety of pharmaceuticals and other compounds. Additionally, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid has been studied for its potential to act as a therapeutic agent in a variety of diseases and conditions. For example, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid has been studied as a potential treatment for hypertension, diabetes, and cancer.

Mechanism of Action

The exact mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid is not yet fully understood. However, it is believed that 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 is thought to help reduce inflammation and pain. Additionally, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid is believed to act as an antagonist of certain receptors, such as the serotonin receptor 5-HT2A. This may help reduce anxiety, depression, and other mood disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid are not yet fully understood. However, it is believed that 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid may have anti-inflammatory, analgesic, and anxiolytic effects. Additionally, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid may have anti-tumor and anti-diabetic effects. Further research is needed to determine the exact biochemical and physiological effects of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid in lab experiments is its high yield and easy synthesis. Additionally, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid is relatively inexpensive and can be stored for long periods of time without degradation. The main limitation of using 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid in lab experiments is the lack of knowledge about its exact mechanism of action and biochemical and physiological effects.

Future Directions

Future research should focus on further elucidating the mechanism of action and biochemical and physiological effects of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid. Additionally, further research should focus on the potential therapeutic applications of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid in a variety of diseases and conditions. Finally, further research should focus on optimizing the synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid to improve its yield and cost-effectiveness.

Synthesis Methods

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid is synthesized through a variety of methods, including the Williamson ether synthesis and the Stork-Zhao-Wittig reaction. The Williamson ether synthesis involves the reaction between an alkyl halide and an alkoxide, while the Stork-Zhao-Wittig reaction involves the reaction between an aldehyde or ketone and a phosphonium salt. These reactions produce 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid in high yields, making them the preferred methods for the synthesis of this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid' involves the protection of the amine group, followed by the reaction with the appropriate acid and deprotection of the amine group.", "Starting Materials": [ "9H-fluorene", "Methanol", "Sodium hydroxide", "Methanesulfonyl chloride", "2-Amino-3-methoxybenzoic acid", "N,N-Dimethylformamide", "Triethylamine", "3-Methoxy-2-phenylpropanoic acid", "Dicyclohexylcarbodiimide", "Diisopropylethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "9H-fluorene is reacted with methanol and sodium hydroxide to form 9H-fluoren-9-ol.", "9H-fluoren-9-ol is reacted with methanesulfonyl chloride and triethylamine to form 9-(methanesulfonyloxy)fluorene.", "9-(Methanesulfonyloxy)fluorene is reacted with 2-amino-3-methoxybenzoic acid and diisopropylethylamine in N,N-dimethylformamide to form 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybenzoic acid.", "2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybenzoic acid is reacted with 3-methoxy-2-phenylpropanoic acid, dicyclohexylcarbodiimide, and diisopropylethylamine in N,N-dimethylformamide to form the desired compound.", "The amine protecting group is removed using hydrochloric acid and the product is purified using sodium bicarbonate and ethyl acetate." ] }

CAS RN

1692151-65-7

Product Name

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid

Molecular Formula

C25H23NO5

Molecular Weight

417.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.